molecular formula C17H23N3O3 B4139179 N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide

N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide

Numéro de catalogue B4139179
Poids moléculaire: 317.4 g/mol
Clé InChI: IBLYFIZOIQCRHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as CPP-109, is a chemical compound that has shown potential in the treatment of various neurological disorders. This compound is a derivative of the naturally occurring neurotransmitter, gamma-aminobutyric acid (GABA), and has been found to act as a GABA-Aminotransferase (GABA-AT) inhibitor. In

Mécanisme D'action

N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide acts as a GABA-AT inhibitor, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide reduces the activity of the reward pathway in the brain, which is responsible for the addictive properties of drugs of abuse.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide administration have been shown to have a range of biochemical and physiological effects. N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This reduction in dopamine release is thought to be responsible for N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide's ability to reduce the craving for drugs of abuse. Additionally, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to have anxiolytic and anticonvulsant effects, which may have implications for the treatment of anxiety disorders and epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide for lab experiments is its high selectivity for GABA-AT inhibition. This selectivity reduces the potential for off-target effects and increases the specificity of the compound. However, one limitation of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has a relatively short half-life, which may require frequent dosing in clinical applications.

Orientations Futures

There are several future directions for the research and development of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide. One potential direction is the development of more potent and selective GABA-AT inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide for clinical applications. Finally, the potential therapeutic applications of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide in other neurological disorders, such as anxiety disorders and epilepsy, warrant further investigation.
Conclusion:
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, or N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, is a promising compound for the treatment of addiction and other neurological disorders. Its ability to inhibit GABA-AT and increase the levels of GABA in the brain has been shown to reduce the craving for drugs of abuse and have anxiolytic and anticonvulsant effects. While there are limitations to its use in lab experiments, further research is needed to determine its potential for clinical applications and to develop more potent and selective GABA-AT inhibitors.

Applications De Recherche Scientifique

N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising applications of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide is in the treatment of addiction. N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to reduce the craving for drugs of abuse, such as cocaine and heroin, by inhibiting GABA-AT and increasing the levels of GABA in the brain. This has led to the development of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide as a potential treatment for cocaine addiction and other substance use disorders.

Propriétés

IUPAC Name

N-cyclohexyl-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(18-14-6-2-1-3-7-14)13-8-9-15(16(12-13)20(22)23)19-10-4-5-11-19/h8-9,12,14H,1-7,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLYFIZOIQCRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-nitro-4-pyrrolidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.